molecular formula C3H3Br3 B2798415 1,1,2-Tribromocyclopropane CAS No. 178425-55-3

1,1,2-Tribromocyclopropane

Cat. No.: B2798415
CAS No.: 178425-55-3
M. Wt: 278.769
InChI Key: VTKNAATZEMZZPA-UHFFFAOYSA-N
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Description

1,1,2-Tribromocyclopropane is a chemical compound with the molecular formula C3H3Br3 . It is a derivative of cyclopropane, a type of hydrocarbon where the carbon atoms are arranged in a ring .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the conversion of tribromocyclopropane to densely functionalized β-selenocyclopropylboronic ester using the 1,2-metallate rearrangement of a boron ate-complex .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring with three bromine atoms attached. The average molecular weight is 278.768 Da .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be converted to a β-selenocyclopropylboronic ester through a 1,2-metallate rearrangement of a boron ate-complex .


Physical and Chemical Properties Analysis

This compound has a density of 2.9±0.1 g/cm³, a boiling point of 182.8±30.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . Its molar refractivity is 37.1±0.3 cm³ .

Scientific Research Applications

Ring Opening Reactions

1,1,2-Tribromocyclopropane has been studied for its behavior in ring-opening reactions. For instance, under phase-transfer conditions with sodium hydroxide and ethanol, 2-alkyl-1,1,2-tribromocyclopropanes yield mixtures of acetylenic diethyl ketals and acetals (Sydnes, Alnes, & Erdogan, 2005).

Lithiation and Synthesis of Cyclopropenes

The lithiation of this compound derivatives has been explored, leading to the generation of cyclopropenes. For example, treatment of 3,3-Diphenyl-1,1,2-tribromocyclopropane with butyllithium generates lithio- and dilithiocyclopropenes (Li & Warner, 1995).

Cycloaddition Reactions

This compound is involved in cycloaddition reactions. For example, 1-Bromo-2-phenylcyclopropene undergoes dimerization to form various compounds like dibromo-4,5-diphenylcyclohexa-1,4-diene through sequential heating and oxidation processes (Lee et al., 2009).

Synthesis of Cyclopropylboronic Esters

There's a notable application in synthesizing functionalized cyclopropylboronic esters using a 1,2-metallate rearrangement from tribromocyclopropane. This process involves treatment with phenylselenenyl chloride and is notable for its stereospecific rearrangement producing functionalized cyclopropanes (Mizoguchi, Seriu, & Sakakura, 2020).

Synthesis of Tri-substituted Cyclopropanes

This compound is used in a novel method for synthesizing 1,1,2-tri-substituted cyclopropanes. This process involves reactions with electron-deficient olefins under mild conditions, yielding cyclopropane derivatives (Chen, Yi, & Yao-Zeng, 1989).

Generation of Halocyclopropenes

The reactions of this compound with methyl lithium lead to 1,2-dehalogenation and the formation of halocyclopropenes, which are of significant interest in organic synthesis (Baird & Nethercott, 1983).

Ene Trimerization

Ene trimerization is another application where 1-Phenylcyclopropene synthesized from 1,1,2-tribromo-2-phenylcyclopropane undergoes complex ene reactions to form various compounds (Lee & Chang, 2004).

Mechanism of Action

The mechanism of action of 1,1,2-Tribromocyclopropane in chemical reactions often involves the rearrangement of its molecular structure. For example, in the conversion to β-selenocyclopropylboronic ester, an in situ-generated cyclopropenylboronic ester ate-complex is treated with phenylselenenyl chloride, triggering a stereospecific rearrangement .

Properties

IUPAC Name

1,1,2-tribromocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3/c4-2-1-3(2,5)6/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKNAATZEMZZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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